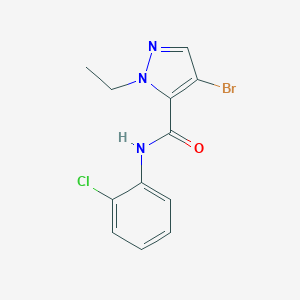
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
Mécanisme D'action
BCTC acts as a potent and selective antagonist of the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, acidity, and capsaicin. By blocking the this compound receptor, BCTC can reduce pain and inflammation in animal models. BCTC has also been shown to inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have significant biochemical and physiological effects in animal models. In addition to its pain-reducing effects, BCTC has been shown to reduce inflammation and edema in animal models of arthritis and colitis. BCTC has also been shown to reduce bladder hyperactivity in animal models of bladder disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BCTC in lab experiments is its potency and selectivity as a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist. This allows researchers to specifically target the this compound receptor and study its effects on pain and inflammation. However, one limitation of using BCTC is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Orientations Futures
There are several future directions for the study of BCTC. One potential direction is the development of more potent and selective 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists that can be used in the treatment of pain and inflammation. Another direction is the study of the role of this compound receptors in other physiological processes, such as thermoregulation and taste perception. Additionally, the potential toxicity of BCTC should be further studied to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of BCTC involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BCTC.
Applications De Recherche Scientifique
BCTC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BCTC is in the field of pain research. As a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of bladder disorders, as this compound receptors are involved in bladder function.
Propriétés
Formule moléculaire |
C12H11BrClN3O |
|---|---|
Poids moléculaire |
328.59 g/mol |
Nom IUPAC |
4-bromo-N-(2-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-11(8(13)7-15-17)12(18)16-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,16,18) |
Clé InChI |
HPVMOMPHRIFLIR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
